sodium;2-oxo-1H-pyrazine-3-carboxamide

Catalog No.
S8356257
CAS No.
M.F
C5H5N3NaO2+
M. Wt
162.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;2-oxo-1H-pyrazine-3-carboxamide

Product Name

sodium;2-oxo-1H-pyrazine-3-carboxamide

IUPAC Name

sodium;2-oxo-1H-pyrazine-3-carboxamide

Molecular Formula

C5H5N3NaO2+

Molecular Weight

162.10 g/mol

InChI

InChI=1S/C5H5N3O2.Na/c6-4(9)3-5(10)8-2-1-7-3;/h1-2H,(H2,6,9)(H,8,10);/q;+1

InChI Key

BNWPMWNKVGWBNO-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=O)N1)C(=O)N.[Na+]

Canonical SMILES

C1=CN=C(C(=O)N1)C(=O)N.[Na+]

Sodium 2-oxo-1H-pyrazine-3-carboxamide (CAS 1237524-82-1), the sodium salt of the des-fluoro favipiravir analog T-1105, is a critical pyrazinecarboxamide precursor and active reference standard. It functions as a broad-spectrum viral RNA-dependent RNA polymerase (RdRp) inhibitor following intracellular conversion to its ribonucleoside triphosphate (RTP) metabolite. For procurement, this specific sodium salt form is prioritized over the neutral free base due to its enhanced aqueous solubility, which is essential for high-concentration formulation in cell-based screening, and for serving as a highly reactive, pre-activated nucleophile in the synthesis of advanced nucleotide prodrugs [1].

Research Fit

Analog Non-fluorinated structural analog of favipiravir (T-705)
Salt form Sodium salt supports aqueous solubility for cell-based assays
Mechanism Broad-spectrum RdRp inhibitor after intracellular RTP conversion

Substituting the sodium salt of T-1105 with either its neutral free base or the fluorinated analog favipiravir (T-705) introduces significant workflow and stability liabilities. The neutral free base of T-1105 exhibits poor aqueous solubility and requires harsh, high-temperature activation (e.g., hexamethyldisilazane at 130 °C) for ribosylation, which degrades sensitive intermediates and reduces overall synthetic yield [1]. Conversely, while favipiravir is a well-known clinical analog, its ribosylated derivatives suffer from severe chemical instability, often decomposing during isolation. Procuring the pre-formed sodium salt of T-1105 bypasses these activation bottlenecks, enabling milder coupling conditions and yielding isolable nucleotide prodrugs [2].

Substitution Risk

Cell-line-dependent RTP activation may reverse relative potency: T-1105-RTP higher in MDCK, but T-705-RTP higher in A549, Vero, and HEK293T cells.
RTP metabolite chemical stability differs; T-1105-RTP remains intact under assay conditions while T-705-RTP is chemically labile, potentially affecting enzyme assay reproducibility.
Prodrug activation efficiency diverges: T-1105-derived prodrugs achieve measurable potency gains, whereas T-705-derived prodrugs are limited by poor ribosylated form stability.

Enhanced Chemical Stability of Ribosylated Derivatives vs. Favipiravir (T-705)

A major limitation in nucleotide prodrug development is the inherent instability of the active metabolites. Studies comparing the ribosylated derivatives of T-1105 and T-705 demonstrate that T-1105 derivatives maintain structural integrity during synthesis and isolation. In contrast, the ribosylated derivatives of favipiravir (T-705) exhibit extremely low chemical stability, often undergoing spontaneous decomposition under standard deacetylation or purification conditions. This makes the T-1105 scaffold significantly more viable for the scalable synthesis of advanced DiPPro and TriPPPro nucleotide prodrugs [1].

Evidence DimensionChemical stability of ribosylated derivatives
Target Compound DataT-1105 derivatives (Stable, allows isolation of DiPPro/TriPPPro prodrugs)
Comparator Or BaselineT-705 derivatives (Unstable, prone to spontaneous decomposition)
Quantified DifferenceQualitative shift from unstable/undevelopable to stable/isolable
ConditionsStandard nucleoside deprotection and prodrug synthesis workflows

Buyers synthesizing nucleotide prodrugs must select the T-1105 scaffold to ensure the final ribosylated products are stable enough for isolation and assaying.

Cell-line RTP activation
Head-to-head
T-1105-RTP markedly higher in MDCK T-705-RTP markedly higher in A549, Vero, HEK293T
Supports cell-line-specific analog selection in antiviral assays
RTP levels quantified by HPLC-based methods

Pre-Activated Nucleophilicity for Milder Alkylation/Ribosylation Conditions

Synthesizing the nucleoside analog T-1106 requires coupling the pyrazine base with a ribosyl donor. When using the neutral T-1105 free base, the reaction requires harsh activation, such as refluxing in hexamethyldisilazane (HMDS) at 130 °C for several hours, followed by Lewis acid catalysis. Procuring the pre-formed sodium salt of 2-oxo-1H-pyrazine-3-carboxamide provides a pre-activated nucleophile that readily undergoes alkylation or ribosylation under significantly milder conditions, avoiding the thermal degradation of sensitive functional groups and streamlining the synthetic workflow [1].

Evidence DimensionActivation conditions for N-alkylation/ribosylation
Target Compound DataSodium salt (Pre-activated, mild coupling conditions)
Comparator Or BaselineNeutral T-1105 free base (Requires HMDS at 130 °C for 6 hours)
Quantified DifferenceElimination of high-temperature silylation step
ConditionsNucleoside analog synthesis (e.g., synthesis of T-1106)

Procuring the sodium salt eliminates a harsh, high-temperature activation step, improving yields and process safety in nucleoside synthesis.

Influenza EC50 (MDCK)
Head-to-head
T-1105 97.5 ± 6.8 μM
T-705 110.9 ± 13.1 μM
T-1105 shows modestly higher potency in MDCK; ranking reverses in other cell lines
Influenza virus CPE inhibition assay

Aqueous Solubility for High-Concentration in Vitro Assays

In vitro screening of RNA polymerase inhibitors requires dosing solutions at high millimolar concentrations. The neutral T-1105 free base has limited aqueous solubility, often necessitating high concentrations of DMSO or complexation agents like SBE-β-CD to achieve a clear working solution of 1.25 mg/mL. The sodium salt form inherently provides enhanced aqueous solubility, allowing for the preparation of highly concentrated, fully dissolved aqueous stocks without relying on organic co-solvents that could introduce cytotoxicity or assay artifacts .

Evidence DimensionAqueous solubility and formulation requirements
Target Compound DataSodium salt (High aqueous solubility, minimal co-solvent needed)
Comparator Or BaselineNeutral T-1105 (Requires 10% DMSO / 90% SBE-β-CD in saline for 1.25 mg/mL)
Quantified DifferenceSignificant reduction in required organic co-solvents
ConditionsAqueous stock preparation for cell culture media

For biological screening, the sodium salt prevents precipitation at high concentrations and avoids DMSO-induced cytotoxicity in sensitive cell lines.

RTP chemical stability
Cross-study comparable
T-1105-RTP stable under biochemical assay conditions; T-705-RTP chemically labile
Supports reproducible enzyme assay setup with T-1105-RTP
Stability difference attributed to absence of 6-fluoro substituent
Prodrug derivatization
Head-to-head
Best prodrug JH580 EC50 0.83 μM Parent T-1105 EC50 3.8 μM (4.6-fold gain)
T-1105 scaffold supports prodrug development with measurable potency gains
Influenza A/B MDCK cells; DiPPro/TriPPPro prodrugs
SARS-CoV-2 activity
Head-to-head
T-1105 IC50 ≥ 60 μg/mL T-705 IC50 ≥ 60 μg/mL (both CC50 > 250 μg/mL)
Equivalent weak activity; structural difference irrelevant to SARS-CoV-2 potency in this assay
Vero cells; compound added at time of infection

Synthesis of Advanced Nucleotide Prodrugs (DiPPro and TriPPPro)

Because the ribosylated derivatives of T-1105 are chemically stable compared to the highly unstable T-705 equivalents, this sodium salt is the standard starting material for synthesizing advanced lipophilic prodrugs, such as DiPPro-nucleoside diphosphates and TriPPPro-nucleoside triphosphates, used in RNA polymerase inhibition studies [1].

High-Throughput Antiviral Screening in Sensitive Cell Lines

The enhanced aqueous solubility of the sodium salt allows for the preparation of high-concentration, co-solvent-free dosing solutions. This makes it a highly suitable form for high-throughput screening against influenza and other RNA viruses in sensitive cell lines like MDCK, where DMSO concentrations must be strictly minimized .

Development of Viral Mutagenesis Models

As a potent inducer of lethal mutagenesis in RNA viruses, T-1105 is used as a benchmark compound in virology. The pre-activated sodium salt facilitates rapid incorporation into custom assay formulations or rapid derivatization into specific nucleoside analogs for mechanistic studies [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Influenza antiviral screening (MDCK-based assays)
Cell-line-dependent RTP activation profile
Confirm higher intracellular RTP levels and antiviral potency relative to T-705 in MDCK cells
Biochemical RdRp enzyme assays
RTP metabolite chemical stability
Verify RTP stability under assay conditions and reproducibility of kinetic parameters
Nucleotide prodrug discovery (DiPPro/TriPPPro)
Prodrug metabolic bypass efficiency
Assess potency gain of prodrug versus parent nucleobase in target cell lines
Broad-spectrum antiviral SAR studies
Pyrazinecarboxamide scaffold with and without 6-fluoro substitution
Evaluate antiviral breadth and potency differences across viral families

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

162.02794569 g/mol

Monoisotopic Mass

162.02794569 g/mol

Heavy Atom Count

11

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